molecular formula C28H26N6O2 B2778888 3-(3,4-dimethylphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea CAS No. 1357852-05-1

3-(3,4-dimethylphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea

Cat. No.: B2778888
CAS No.: 1357852-05-1
M. Wt: 478.556
InChI Key: QLRJGJKJBDAEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethylphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a useful research compound. Its molecular formula is C28H26N6O2 and its molecular weight is 478.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Evaluation : Novel derivatives incorporating imidazole ureas were synthesized and evaluated for their antimicrobial properties. These compounds were characterized using various spectroscopic methods, indicating the diversity and potential utility of imidazole derivatives in creating antimicrobial agents (Rani et al., 2014).
  • Antioxidant Activity : Another study focused on the synthesis of imidazole derivatives to evaluate their antioxidant activity, demonstrating the potential health benefits of these compounds (George et al., 2010).

Molecular Rearrangements and Reactivity

  • Heterocyclic Rearrangement : Research on the transformation of 5-arylisoxazole-3-carboxylic acids into 1,2,5-oxadiazoles through heterocyclic rearrangement highlights the chemical versatility of these compounds and their potential as intermediates in organic synthesis (Potkin et al., 2012).

Computational Studies

  • Computational and Experimental Characterization : Imidazole derivatives were characterized both experimentally and through computational studies, including DFT calculations and molecular dynamics simulations. This comprehensive approach helps in understanding the reactive properties of these compounds and their potential applications in various fields (Smitha et al., 2018).

Biological Applications

  • Anticancer Agents : Imidazole-based urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. This suggests a promising avenue for the development of new anticancer drugs (Feng et al., 2020).

Material Science Applications

  • OLEDs and Fluorescence : Tetrahedral silicon-centered imidazole derivatives were synthesized, characterized, and shown to be promising candidates for use in OLEDs and as fluorescence sensors for detecting metal ions. This application highlights the potential of imidazole derivatives in material science (Wang et al., 2010).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O2/c1-18-5-4-6-22(13-18)26-32-27(36-33-26)25-16-34(17-29-25)15-21-8-11-23(12-9-21)30-28(35)31-24-10-7-19(2)20(3)14-24/h4-14,16-17H,15H2,1-3H3,(H2,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRJGJKJBDAEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.